molecular formula C11H13NO2 B8586563 3-(1H-indol-3-yl)propane-1,2-diol

3-(1H-indol-3-yl)propane-1,2-diol

Cat. No.: B8586563
M. Wt: 191.23 g/mol
InChI Key: HQYQTXASJVNEIP-UHFFFAOYSA-N
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Description

Product Overview 3-(1H-Indol-3-yl)propane-1,2-diol is a synthetic indole derivative characterized by a propane-1,2-diol chain substituted at the 3-position of the indole heterocycle . This structure places it within a class of organic compounds known as 3-alkylindoles, which are of significant interest in medicinal chemistry and organic synthesis . The compound is supplied as a solid and is intended For Research Use Only (RUO) . It is not for diagnostic or therapeutic use, nor for human consumption. Research Applications and Value This diol-functionalized indole serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its molecular framework, incorporating both the privileged indole scaffold and reactive alcohol functional groups, makes it a valuable intermediate in multicomponent reactions and the construction of hybrid heterocycles . Researchers can leverage its structure to develop novel compounds with potential applications in material science and as a precursor for pharmacologically active molecules. The presence of the 1,2-diol moiety allows for further chemical modifications, while the indole core is a common motif found in numerous biologically active natural products and pharmaceuticals . Handling and Storage Researchers should handle this compound with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard, storage, and handling information. Proper storage conditions are essential to maintain the compound's stability and purity for research purposes.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(1H-indol-3-yl)propane-1,2-diol

InChI

InChI=1S/C11H13NO2/c13-7-9(14)5-8-6-12-11-4-2-1-3-10(8)11/h1-4,6,9,12-14H,5,7H2

InChI Key

HQYQTXASJVNEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Key Comparative Data Table

Compound Name Source Structural Features Bioactivity (IC₅₀/MIC) Reference
(2S)-3,3-Bis(1H-indol-3-yl)propane-1,2-diol Edwardsiella tarda Bis-indole, propane-1,2-diol MIC = 0.125 g/L (antibacterial)
3,3-Di(1H-indol-3-yl)propane-1,2-diol (Compound 7) Marine fungus EN-22 Bis-indole, unspecified stereochemistry Not reported
3-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-3-(1H-indol-3-yl)propane-1,2-diol Marine alkaloids Hydroxyethyl-indole substitution IC₅₀ = 13.5 μM (AChE inhibition)
Bis(1H-indol-3-yl)phenylmethane Edwardsiella tarda Phenylmethane backbone MIC = 0.125 g/L (antibacterial)
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol Synthetic (militarin derivative) Phenoxy-diol, tert-octyl group Multi-kinase inhibition
3-(4-Hydroxy-3-methoxy-phenyl)propan-1,2-diol Schisandra sphenanthera Aryl-diol, methoxy substitution IC₅₀ = 20.40 μM (cytotoxic)

Preparation Methods

Bromination of N-Tosylindole

The initial step involves bromination at the C3 position of N-tosylindole using N-bromosuccinimide (NBS) in methanol. This reaction proceeds at room temperature for 2 hours, yielding trans-3-bromo-2-methoxy-1-tosylindoline (ROBIN) with an 85% yield. Critical parameters include:

ParameterValue
SolventMethanol
ReagentNBS (1.1 equiv.)
Temperature25°C
Reaction Time2 hours
Yield85%

The brominated intermediate is pivotal for subsequent substitution reactions due to its enhanced reactivity.

Nucleophilic Substitution with Propane-1,2-Diol

The brominated intermediate undergoes nucleophilic substitution with propane-1,2-diol in dichloromethane (DCM) using silver oxide (Ag₂O) and silver triflate (AgOTf) as catalysts. After 14 hours at room temperature, the reaction generates a protected intermediate, 3-((1-tert-butyldimethylsilyloxy)propan-2-yloxy)-1-tosyl-1H-indole (TBS-7), with a 37% yield after silica gel chromatography. Key data:

ParameterValue
CatalystsAg₂O (1.0 equiv.), AgOTf (0.05 equiv.)
SolventDCM
Temperature25°C
Reaction Time14 hours
Yield37%

This step highlights the challenges of steric hindrance and competing side reactions, necessitating precise stoichiometry.

Deprotection to Yield Target Compound

The final step involves deprotection of the tert-butyldimethylsilyl (TBS) group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Subsequent purification yields this compound with a 26% overall yield.

ParameterValue
ReagentTBAF (2.0 equiv.)
SolventTHF
Temperature25°C
Reaction Time1 hour
Yield26%

Alternative Synthetic Routes

Reductive Amination Approaches

Reductive amination of indole-3-glyoxal with ammonia or amines, followed by reduction, represents a hypothetical route. For instance, sodium borohydride reduction of indole-3-glyoxal derivatives could yield propanediol structures, though this method requires experimental validation.

Catalytic Methods and Reaction Optimization

The use of silver-based catalysts (Ag₂O/AgOTf) in the nucleophilic substitution step is critical for activating the brominated intermediate. Alternative catalysts such as palladium or copper complexes could be explored for cross-coupling reactions, though no literature exists yet for this specific compound.

Yield Comparison and Process Efficiency

StepYieldKey Challenges
Bromination85%Minimal side products
Substitution37%Competing elimination reactions
Deprotection26%Sensitivity to over-reduction

The low yield in the deprotection step underscores the need for milder conditions or alternative protecting groups.

Challenges in Synthesis and Purification

  • Regioselectivity : Ensuring substitution occurs exclusively at the C3 position of indole.

  • Protection-Deprotection : The TBS group, while effective, complicates purification and reduces overall yield.

  • Solvent Compatibility : Polar aprotic solvents like DMSO may degrade intermediates during prolonged reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-indol-3-yl)propane-1,2-diol, and how is its structural integrity validated?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous diol syntheses. For example, phenolic diols are often synthesized via nucleophilic substitution or acid-catalyzed condensation between indole derivatives and glycerol precursors. Key steps include protecting group strategies (e.g., methoxy or allyl groups) to direct regioselectivity . Structural validation relies on ¹H/¹³C NMR to confirm hydroxyl and indole proton environments, as demonstrated for structurally related diols like 3-(p-tolyloxy)propane-1,2-diol . Mass spectrometry (e.g., DART-MS) further confirms molecular weight .

Q. What spectroscopic signatures distinguish this compound from related indole-containing diols?

  • Methodological Answer : Key NMR features include:

  • ¹H NMR : A triplet for the C1 and C2 hydroxyl-bearing protons (δ 3.5–4.0 ppm) and a singlet for the indole NH proton (δ ~10–11 ppm). The indole C2 and C7 protons typically resonate as doublets between δ 6.9–7.4 ppm .
  • ¹³C NMR : The diol carbons (C1 and C2) appear at δ 60–70 ppm, while the indole C3 carbon (attached to the propane chain) is deshielded to δ 110–120 ppm .
  • Infrared spectroscopy (IR) can confirm hydroxyl (3200–3600 cm⁻¹) and indole NH (3400 cm⁻¹) stretches.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in acid-catalyzed reactions?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Selection : p-Toluenesulfonic acid (p-TSA) effectively catalyzes indole coupling reactions by promoting protonation of electrophilic intermediates .
  • Solvent Systems : Polar aprotic solvents (e.g., THF or DMF) improve solubility of indole derivatives, while water-miscible solvents (e.g., methanol) facilitate diol purification .
  • Temperature Control : Reactions conducted at 60–80°C balance kinetic efficiency with thermal stability of the indole moiety .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

  • Methodological Answer : Enantioselective synthesis may involve:

  • Chiral Auxiliaries : Use of isopropylidene-protected glyceraldehyde intermediates to direct stereochemistry during reductive amination or alkylation .
  • Enzymatic Resolution : Lipases or esterases can hydrolyze racemic diol esters to yield enantiopure products .
  • X-ray Crystallography : Absolute configuration confirmation, as applied to structurally similar indole derivatives .

Q. How should researchers resolve contradictions in reported NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. To mitigate:

  • Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl₃ to stabilize hydroxyl protons .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing regioisomers .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

Q. What approaches are used to assess the biological activity of this compound in marine alkaloid-inspired studies?

  • Methodological Answer : Bioactivity screening involves:

  • Target Identification : Molecular docking against enzymes (e.g., kinases or cytochrome P450) using indole as a pharmacophore .
  • In Vitro Assays : Cytotoxicity testing (e.g., MTT assay) in cancer cell lines, leveraging structural similarity to marine indole alkaloids .
  • Metabolic Stability : LC-MS/MS tracks diol degradation in hepatic microsomes to evaluate pharmacokinetic profiles .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

  • Methodological Answer : Stability studies include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for diol derivatives) .
  • pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 1–13) and monitor hydrolysis via HPLC .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation under accelerated light exposure (e.g., 365 nm) .

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